An In-depth Technical Guide to 4'-tert-Butyl-2,2,2-trifluoroacetophenone
An In-depth Technical Guide to 4'-tert-Butyl-2,2,2-trifluoroacetophenone
CAS Number: 73471-97-3[1][2][3]
This technical guide provides a comprehensive overview of 4'-tert-Butyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. This document details its chemical and physical properties, a detailed protocol for its synthesis, key applications, and essential safety information.
Chemical Properties and Data
4'-tert-Butyl-2,2,2-trifluoroacetophenone is an organic compound featuring a phenyl ring substituted with a tert-butyl group at the 4-position and a trifluoroacetyl group. The presence of the trifluoromethyl moiety significantly influences the compound's electronic properties, enhancing its utility as a building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Reference / Note |
|---|---|---|
| CAS Number | 73471-97-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃F₃O | [2] |
| Molecular Weight | 230.23 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds. |
| Boiling Point | 261.6 °C at 760 mmHg | Data for the isomeric 4'-n-butyl-2,2,2-trifluoroacetophenone.[4] |
| Density | 1.133 g/cm³ | Data for the isomeric 4'-n-butyl-2,2,2-trifluoroacetophenone.[4] |
| Storage Conditions | Store at -4°C for short term (1-2 weeks) or -20°C for long term (1-2 years). |[2] |
Table 2: Predicted Spectroscopic Data Note: Experimentally determined spectra for this specific compound are not widely published. The following data is predicted based on standard chemical shift values and analysis of analogous structures.
| Spectrum Type | Predicted Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR (CDCl₃) | ~7.95 ppm (d, 2H, Ar-H ortho to C=O), ~7.55 ppm (d, 2H, Ar-H meta to C=O), 1.35 ppm (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | ~181 ppm (q, C=O), ~159 ppm (s, Ar-C para to C=O), ~131 ppm (s, Ar-C ipso to C=O), ~129 ppm (s, Ar-CH ortho to C=O), ~126 ppm (s, Ar-CH meta to C=O), ~117 ppm (q, CF₃), ~35 ppm (s, -C (CH₃)₃), ~31 ppm (s, -C(CH₃ )₃) |
| ¹⁹F NMR (CDCl₃) | ~ -72 ppm (s, -CF₃) |
Synthesis and Experimental Protocols
The most common and direct route for the synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent, prepared from 1-bromo-4-tert-butylbenzene, to an electrophilic trifluoroacetate ester.
Detailed Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from standard procedures for the synthesis of trifluoromethyl ketones.
Materials:
-
1-Bromo-4-tert-butylbenzene
-
Magnesium turnings
-
Ethyl trifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Apparatus Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel is assembled under a nitrogen or argon atmosphere.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-4-tert-butylbenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF.
-
Add the ethyl trifluoroacetate solution dropwise to the cold Grignard reagent via the dropping funnel, ensuring the internal temperature remains below -65 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final product.
-
Applications in Research and Development
4'-tert-Butyl-2,2,2-trifluoroacetophenone serves as a valuable intermediate in organic synthesis, particularly for the development of new bioactive molecules and functional materials.
-
Pharmaceutical and Agrochemical Synthesis: The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The tert-butyl group is also a common moiety in pharmaceuticals, often used to increase potency or provide a steric shield.[2] This compound is therefore an ideal starting material for synthesizing molecules that incorporate both of these pharmacologically important features.
-
Building Block: It is used as a research reagent and building block for introducing the 4-tert-butylphenyl trifluoroethanone structure into larger, more complex molecules.[2]
Analytical Workflow
Confirming the identity and purity of the synthesized 4'-tert-Butyl-2,2,2-trifluoroacetophenone is critical. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.
Safety and Handling
-
Hazard Statements: Based on analogs, this compound is expected to be a flammable liquid and vapor. It is likely to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[5][6]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
-
References
- 1. 4'-TERT-BUTYL-2,2,2-TRIFLUOROACETOPHENONE | 73471-97-3 [chemicalbook.com]
- 2. 73471-97-3|4'-tert-Butyl-2,2,2-trifluoroacetophenone|4'-tert-Butyl-2,2,2-trifluoroacetophenone|-范德生物科技公司 [bio-fount.com]
- 3. 73471-97-3 | 4'-(tert-Butyl)-2,2,2-trifluoroacetophenone - 杭州氟药药业有限公司 [fluoropharm.cn]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
